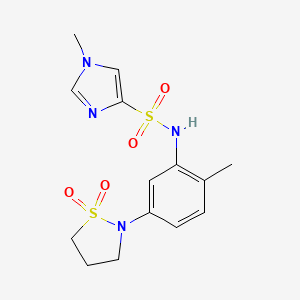

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Introduction

Nomenclature and Structural Identification of N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide

This compound is a synthetic sulfonamide derivative characterized by a unique fusion of heterocyclic scaffolds. The compound’s IUPAC name systematically describes its structure:

- N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl) : A benzene ring substituted at the 2-position with a methyl group and at the 5-position with a 1,1-dioxidoisothiazolidine moiety.

- 1-methyl-1H-imidazole-4-sulfonamide : A sulfonamide group (-SO₂NH₂) attached to the 4-position of a 1-methylimidazole ring.

Table 1: Key identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 951551-27-2 | |

| Molecular Formula | C₁₅H₁₈N₄O₃S₂ | Deduced* |

| Molecular Weight | 390.46 g/mol | Calculated |

*The molecular formula was deduced from structural analysis, accounting for the benzene ring (C₆H₅), isothiazolidine dioxide (C₃H₅NO₂S), methylimidazole (C₄H₅N₂), and sulfonamide (SO₂NH₂) groups.

Structural Features :

- Sulfonamide Functional Group : The -SO₂NH₂ group is a hallmark of sulfonamide drugs, known for their antimicrobial and enzyme-inhibitory properties.

- Isothiazolidine 1,1-Dioxide Ring : A five-membered heterocycle containing sulfur and nitrogen atoms, oxidized to a sulfone (SO₂) configuration. This moiety enhances metabolic stability and modulates electronic properties.

- Methyl-Substituted Aromatic Systems : The 2-methylphenyl and 1-methylimidazole groups contribute to steric bulk and influence binding interactions with biological targets.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm the compound’s structure. X-ray crystallography could further resolve its three-dimensional conformation, though such data are not publicly available for this specific derivative.

Historical Context of Sulfonamide and Isothiazolidine Dioxide Derivatives in Medicinal Chemistry

Sulfonamides: Pioneers of Modern Chemotherapy

The discovery of sulfonamides in the 1930s marked a turning point in infectious disease treatment. Prontosil, the first sulfonamide prodrug, demonstrated efficacy against streptococcal infections by metabolizing into sulfanilamide, which inhibits bacterial dihydropteroate synthase. This breakthrough validated the concept of targeted antimicrobial therapy and spurred the synthesis of over 5,000 sulfonamide derivatives by 1945.

Table 2: Milestones in Sulfonamide Development

Isothiazolidine Dioxides: Emerging Scaffolds in Drug Discovery

Isothiazolidine 1,1-dioxides (sultams) gained prominence in the late 20th century as rigid, polar frameworks for combinatorial chemistry. Their synthetic versatility enables modular diversification, as demonstrated by libraries of triazole-containing sultams generated via click chemistry and aza-Michael reactions. These compounds exhibit diverse bioactivities, including kinase inhibition and antiviral effects, though this compound’s specific pharmacological profile remains under investigation.

Synergy in Hybrid Architectures

The integration of sulfonamide and sultam motifs in this compound exemplifies modern strategies to optimize drug-like properties. Sulfonamides contribute to target binding via hydrogen bonding, while the sultam’s sulfone group enhances solubility and metabolic resistance. Such hybrids are frequently explored in oncology and immunology, though this compound’s applications await detailed study.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-11-4-5-12(18-6-3-7-23(18,19)20)8-13(11)16-24(21,22)14-9-17(2)10-15-14/h4-5,8-10,16H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMNEPSDNSUZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidine Ring: This step often starts with the reaction of a suitable thiol with an oxidizing agent to form the isothiazolidine ring. Common oxidizing agents include hydrogen peroxide or peracids.

Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Imidazole Sulfonamide Moiety: This involves the reaction of the intermediate with imidazole and a sulfonyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis, alkylation, and acylation reactions:

Mechanistic Insights :

-

Hydrolysis proceeds via nucleophilic attack on the sulfur atom under acidic conditions, yielding sulfonic acid and aniline analogs.

-

Alkylation/acylation exploits the weakly nucleophilic NH group, requiring polar aprotic solvents and bases (e.g., K₂CO₃) to deprotonate the sulfonamide .

Isothiazolidin Dioxide Ring Transformations

The 1,1-dioxidoisothiazolidin moiety exhibits ring-opening and substitution reactivity:

Key Observations :

-

The electron-withdrawing sulfone group in the isothiazolidin ring increases susceptibility to nucleophilic attack, facilitating ring-opening under basic conditions.

-

Nitration occurs preferentially on the aromatic ring due to the activating methyl group, as seen in heterocyclic analogs .

Imidazole Sulfonamide Modifications

The 1-methyl-1H-imidazole-4-sulfonamide subunit undergoes electrophilic substitution and coordination reactions:

Structural Implications :

-

The imidazole ring’s electron-rich nature directs electrophiles to the C5 position .

-

Sulfonamide coordination with metals is critical in designing bioactive complexes (e.g., enzyme inhibitors) .

Cross-Coupling Reactions

The aromatic and heterocyclic systems enable catalytic coupling:

Optimization Notes :

-

Coupling efficiency depends on steric hindrance from the methyl substituent and electronic effects of the sulfonamide .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

Biological Activity and Reactivity Correlation

The compound’s reactivity underpins its pharmacological potential:

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide may exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 16 µg/mL . This suggests that the compound could be explored further for its antimicrobial efficacy.

Cancer Research

The compound may interact with specific proteins or receptors involved in cellular signaling pathways. Initial studies suggest its potential to inhibit Cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2, the compound could lead to cell cycle arrest and apoptosis in cancer cells . Further investigations are needed to elucidate its mechanisms of action and therapeutic potential.

Material Science

The compound's unique structure suggests potential applications in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups may allow it to serve as a building block for synthesizing more complex molecules .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The dioxido

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that incorporates a sulfonamide group, an imidazole moiety, and a dioxidoisothiazolidine structure. This unique combination suggests potential biological activities, especially in antimicrobial and anticancer domains. However, comprehensive studies specifically focusing on this compound remain limited.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.34 g/mol. The structural features include:

- Imidazole Ring : Known for its role in various biological activities.

- Sulfonamide Group : Traditionally associated with antibacterial properties.

- Dioxidoisothiazolidine Moiety : May contribute to unique interactions with biological targets.

Antimicrobial Activity

Research on related compounds indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing imidazole and sulfonamide groups have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli.

A study by Jain et al. presented data on the antimicrobial activity of related imidazole derivatives, which demonstrated zones of inhibition ranging from 6 mm to 32 mm against different bacterial strains (Table 1) .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Anticancer Potential

The imidazole scaffold is also recognized for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of CDK2 by sulfonamide derivatives could lead to cell cycle arrest, thereby preventing uncontrolled cell proliferation typical in cancer .

While specific studies on this compound are sparse, insights can be drawn from related compounds:

- Inhibition of CDK2 : This mechanism disrupts the transition from the G1 phase to the S phase of the cell cycle, potentially leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis, a critical pathway for bacterial growth.

Case Studies and Research Findings

Research on structurally similar compounds has yielded promising results:

- Antimicrobial Studies : A range of imidazole derivatives showed varying degrees of antibacterial activity, suggesting that modifications in the structure can enhance effectiveness against specific pathogens .

- Anticancer Research : Imidazole-based compounds have been linked to significant antiproliferative effects in various cancer cell lines, indicating their potential as therapeutic agents .

- Biochemical Pathway Analysis : Studies indicate that compounds targeting CDK2 can effectively halt cancer cell proliferation, highlighting the importance of further exploration into this compound's potential in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structural features can be contrasted with other imidazole- and sulfonamide-containing derivatives reported in the literature. Below is a comparative analysis based on structural motifs, synthetic strategies, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Uniqueness: The target compound’s 1,1-dioxidoisothiazolidine group distinguishes it from most analogs, which typically feature simpler substituents (e.g., chloro, nitro, or thiazole groups). This moiety enhances polarity and may improve solubility compared to non-oxidized heterocycles like thiazolidines .

Synthetic Complexity :

- The synthesis of the target compound likely requires multi-step protocols, including oxidation to form the dioxidoisothiazolidine ring—a step analogous to the Na₂S₂O₄-mediated reductions or CDI-assisted cyclizations seen in related compounds .

- In contrast, simpler imidazole derivatives (e.g., ) are synthesized in fewer steps, emphasizing the trade-off between structural complexity and synthetic accessibility.

Functional Group Impact :

- The sulfonamide group in the target compound is a critical pharmacophore, shared with COX inhibitors (e.g., ’s acetamide derivative) and antiviral agents. However, its placement at position 4 of the imidazole ring may sterically hinder interactions compared to more flexible thioacetamide or amidine linkers .

- The 2-methylphenyl linker may enhance metabolic stability relative to the chloromethylphenyl group in ’s compound, which could be prone to hydrolysis.

Spectroscopic Characterization :

- Like other imidazole derivatives (e.g., ), the target compound would require FTIR and NMR (¹H, ¹³C) for structural validation. Key peaks would include sulfonamide S=O stretches (~1350–1150 cm⁻¹) and imidazole C-H/N-H signals (δ 7.5–8.5 ppm in ¹H NMR) .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous sulfonamide derivatives are synthesized by reacting a thiol intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a sulfonyl chloride in the presence of a base like potassium carbonate under reflux in aprotic solvents (e.g., DMF or THF) . Purification typically involves column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Confirmation of purity requires elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning . For visualization, ORTEP-III or WinGX can generate thermal ellipsoid plots to assess atomic displacement accuracy . Hydrogen bonding and π-π interactions should be analyzed using PLATON or Mercury to validate packing efficiency.

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity of this sulfonamide derivative with cyclooxygenase (COX) enzymes?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between the sulfonamide group and COX active sites. Key steps include:

- Preparing the protein structure (PDB: 3LN1 for COX-2) by removing water molecules and adding polar hydrogens.

- Generating ligand conformers using OMEGA and docking with induced-fit protocols.

- Validating poses via MM-GBSA free energy calculations.

Analogous studies on COX inhibitors highlight the importance of sulfonamide oxygen atoms forming hydrogen bonds with Arg120 and Tyr355 residues .

Q. How can researchers address contradictory bioactivity data for this compound in different in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To resolve this:

- Standardize assay protocols: Use consistent cell lines (e.g., RAW 264.7 for COX-2 inhibition) and solvent controls (DMSO ≤0.1% v/v).

- Validate target engagement via orthogonal methods (e.g., surface plasmon resonance for binding kinetics, Western blot for protein expression modulation).

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the isothiazolidinone or imidazole moieties to isolate critical pharmacophores .

Q. What advanced analytical techniques are required to characterize the stability of the 1,1-dioxidoisothiazolidin-2-yl moiety under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient).

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) in positive-ion mode to detect oxidative metabolites (e.g., sulfone derivatives).

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and thermal decomposition .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

- Methodological Answer :

- Dosing : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (e.g., 10 mg/kg IV vs. 50 mg/kg oral).

- Sampling : Collect plasma at timepoints (0.5, 1, 2, 4, 8, 24 h) and extract using protein precipitation (ACN:MeOH, 80:20).

- Analysis : Quantify plasma concentrations via LC-MS/MS with a deuterated internal standard. Calculate parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis in Phoenix WinNonlin.

- Tissue Distribution : Perform whole-body autoradiography or homogenate analysis post-radiolabeling (¹⁴C) .

Data Interpretation and Validation

Q. What statistical approaches are essential for validating SAR trends in derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.

- Hypothesis Testing : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs.

- Machine Learning : Train random forest models on PubChem BioAssay data to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.